E/Z Stereochemistry Differentiation
The (E) and (Z) isomers of 2-bromo-2-butene are fundamentally distinct chemical entities, yet they are difficult to distinguish by standard 1D ¹H NMR [1]. While E-2-bromo-2-butene (CAS 3017-71-8) has a boiling point of 84 °C and density of 1.332 g/mL, the Z-isomer (CAS 3017-68-3) boils at 84 °C with a density of 1.332 g/mL, and the commercial cis/trans mixture boils over a broader range of 82–90 °C with a density of 1.328 g/mL . This nearly identical physical profile for pure isomers means that stereochemistry, not bulk properties, dictates synthetic utility.
| Evidence Dimension | Physical property differentiation between E/Z isomers and commercial mixture |
|---|---|
| Target Compound Data | cis/trans mixture: bp 82-90 °C, density 1.328 g/mL; (E)-isomer: bp 84 °C, density 1.332 g/mL |
| Comparator Or Baseline | (Z)-2-bromo-2-butene: bp 84 °C, density 1.332 g/mL |
| Quantified Difference | Mixture bp range broader (82–90 vs. 84 °C); mixture density lower (1.328 vs. 1.332 g/mL, ~0.3% difference) |
| Conditions | Standard laboratory conditions; literature values |
Why This Matters
For stereoretentive cross-coupling applications, procurement must specify the correct CAS number (3017-71-8 for E, 3017-68-3 for Z, or 13294-71-8 for mixture) because the isomers are not interchangeable, yet a specification based solely on bulk physical properties cannot distinguish between them.
- [1] Chegg Study, (E)- and (Z)-isomers of 2-bromo-2-butene (C4H7Br) are difficult to distinguish by basic 1-dimensional 1H NMR spectroscopy, 2022. View Source
